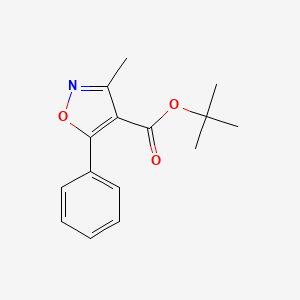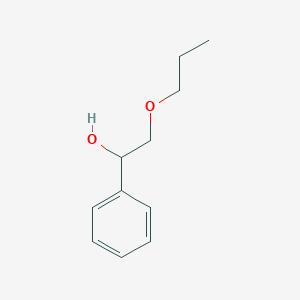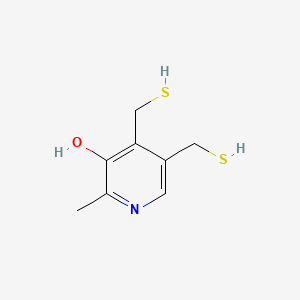![molecular formula C13H10BrNO B14167650 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 3607-38-3](/img/structure/B14167650.png)
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound belonging to the class of quinomethanes. These compounds are characterized by the presence of a methylidene group replacing one of the quinone oxygens in the cyclohexadienone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-bromoaniline with cyclohexa-2,4-dien-1-one under specific conditions. One common method involves the use of a Dean-Stark apparatus, where the reactants are heated in toluene with piperidine as a catalyst . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: The bromine atom in the 2-bromoaniline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can undergo photolytic cleavage to form reactive intermediates, which can then interact with amino acids and peptides . This property makes it useful for labeling and studying biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[(4-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure but with the bromine atom in the para position.
6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure but with a cyclohexyl group instead of a bromoaniline moiety.
Uniqueness
6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the 2-bromoaniline moiety, which imparts specific reactivity and potential applications in various fields. Its ability to undergo photolytic cleavage and form reactive intermediates makes it particularly valuable for research in photochemistry and molecular labeling.
Eigenschaften
CAS-Nummer |
3607-38-3 |
|---|---|
Molekularformel |
C13H10BrNO |
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
2-[(2-bromophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H |
InChI-Schlüssel |
WMWRJPUXIINVBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B14167599.png)


![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
![6-Methyl-3-(5-propyl-[1,2,4]oxadiazol-3-yl)-quinolin-2-ol](/img/structure/B14167632.png)

![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167640.png)
![1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14167655.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)
